In-Depth Technical Guide: Solubility Profile & Solvent Selection for 2-Amino-3-bromo-5-nitrobenzoic Acid
In-Depth Technical Guide: Solubility Profile & Solvent Selection for 2-Amino-3-bromo-5-nitrobenzoic Acid
[1]
Executive Summary
This technical guide addresses the solubility behavior of 2-Amino-3-bromo-5-nitrobenzoic acid (CAS: 773108-00-2), a critical intermediate in the synthesis of quinazolinone-based pharmaceuticals and agrochemicals.[1] While direct experimental solubility datasets for this specific isomer are often proprietary, this guide synthesizes structural analysis with field-proven protocols to establish a predictive solubility profile.[1]
We provide a rigorous framework for researchers to:
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Predict solubility trends based on molecular topology and functional group interaction.
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Determine precise solubility limits using a self-validating "Shake-Flask" protocol.
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Model thermodynamic parameters (
, ) to optimize recrystallization and reaction yields.
Physicochemical Profile & Structural Analysis
Understanding the solubility of 2-Amino-3-bromo-5-nitrobenzoic acid requires analyzing its competing functional groups. The molecule exhibits a "push-pull" electronic structure that dictates its interaction with solvents.[1]
Molecular Topology[1]
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Core Scaffold: Benzoic acid (Polar, H-bond donor/acceptor).[1]
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Ortho-Amino Group (-NH₂): Capable of intramolecular Hydrogen bonding with the carboxylic acid carbonyl, potentially reducing solubility in non-polar solvents by "locking" the polarity.[1]
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Meta-Bromo Group (-Br): Lipophilic domain; enhances solubility in halogenated solvents (DCM) and moderately polar esters (Ethyl Acetate).[1]
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Para-Nitro Group (-NO₂): Strong electron-withdrawing group; increases the acidity of the carboxylic proton and enhances interaction with polar aprotic solvents (DMSO, DMF).[1]
Predicted Solubility Ranking
Based on the Hansen Solubility Parameters (HSP) of structurally related analogues (e.g., 3,5-dinitrobenzoic acid, 2-amino-5-bromobenzoic acid), we establish the following solubility hierarchy:
| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |
| Polar Aprotic | DMSO, DMF, NMP | Very High | Dipole-dipole & H-bond acceptance disrupts crystal lattice.[1] |
| Polar Protic | Methanol, Ethanol | High | Solvation of -COOH and -NO₂ via H-bonding.[1] |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good for recrystallization (high |
| Halogenated | Dichloromethane (DCM) | Low-Moderate | Interaction with -Br group; limited by -NO₂ polarity.[1] |
| Hydrocarbons | Hexane, Toluene | Insoluble | Lack of polar interactions to overcome lattice energy.[1] |
Experimental Protocol: Solubility Determination
Since specific literature data for CAS 773108-00-2 is sparse, researchers must generate their own saturation data.[1] The following protocol is the industry standard for generating thermodynamic solubility curves (e.g., for Apelblat modeling).
The "Shake-Flask" Equilibrium Method
Objective: Determine the mole fraction solubility (
Materials:
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Analyte: 2-Amino-3-bromo-5-nitrobenzoic acid (Purity >98%).[1][2]
-
Solvents: HPLC grade (Methanol, Ethanol, Acetone, Ethyl Acetate).[1]
-
Equipment: Temperature-controlled orbital shaker (
K), 0.45 m PTFE syringe filters, HPLC-UV or Gravimetric balance.
Workflow Diagram:
Figure 1: Step-by-step workflow for determining thermodynamic solubility.
Quantification Methods
Method A: Gravimetric (High Solubility > 10 mg/mL)
-
Pipette a known volume (
) of filtrate into a pre-weighed dish ( ). -
Evaporate solvent under vacuum at 40°C.[1]
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Dry residue to constant weight (
).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Calculate solubility
(g/L).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Method B: HPLC-UV (Low Solubility < 10 mg/mL)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]
-
Mobile Phase: Acetonitrile : Water (0.1% H3PO4) [60:40 v/v].[1]
-
Detection: 254 nm (aromatic ring absorption).[1]
-
Standard Curve: Prepare 5-point calibration using DMSO stock solution.[1]
Thermodynamic Modeling Framework
Once experimental data is collected, fitting it to mathematical models is essential for process interpolation.[1]
The Modified Apelblat Equation
This semi-empirical model correlates mole fraction solubility (
-
A, B, C: Empirical parameters derived from multivariate regression.
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Utility: Allows prediction of solubility at any temperature within the measured range.[1]
Thermodynamic Parameters
Using the Van't Hoff analysis, we can derive the enthalpy (
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Interpretation:
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(Endothermic): Solubility increases with temperature (Typical for this compound).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
: Spontaneous dissolution.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Process Implication: If
is large and positive, cooling crystallization will yield high recovery rates.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
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Practical Applications: Solvent Selection Strategy
For process chemists, selecting the right solvent system is a balance between solubility power and recovery yield.[1]
Recrystallization Strategy
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Solvent: Ethanol or Ethyl Acetate (High solubility at boiling point).[1]
-
Anti-Solvent: Water or Hexane (Low solubility at all temps).[1]
-
Procedure: Dissolve crude 2-Amino-3-bromo-5-nitrobenzoic acid in refluxing Ethanol. Slowly add warm Water until turbidity persists.[1][3] Cool slowly to 4°C.
Reaction Solvent Choice
-
Nucleophilic Substitution: Use DMF or DMSO if the reaction requires the carboxylate anion to be naked/reactive.[1]
-
Bromination/Nitration: Use Acetic Acid or Sulfuric Acid (Common synthesis media where the product precipitates upon dilution with water).[1]
Decision Tree for Solvent Selection:
Figure 2: Decision matrix for selecting solvents based on process requirements.[1]
References
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BenchChem. Solubility of 2-Amino-5-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide. Retrieved from .[1]
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ChemicalBook. 2-Amino-3-bromo-5-nitrobenzoic acid (CAS 773108-00-2) Product & Synthesis Information. Retrieved from .[1]
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National Institutes of Health (NIH). PubChem Compound Summary: 2-Amino-5-bromo-3-nitrobenzoic acid (Isomer Comparison).[1] Retrieved from .[1]
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Organic Syntheses. Synthesis of 2-Amino-5-bromobenzaldehyde (Related Structure Purification). Org. Synth. 2012, 89, 307-314.[1] Retrieved from .[1]
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International Journal of New Chemistry. Thermodynamic analysis and Apelblat modeling of benzoic acid derivatives. Int. J. New.[1] Chem., 2025.[1][3][4] Retrieved from .[1]
Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for CAS 773108-00-2 before handling.
